molecular formula C17H17N3O2 B2418620 3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 942025-20-9

3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No. B2418620
CAS RN: 942025-20-9
M. Wt: 295.342
InChI Key: WSKPYAMBSCQPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C17H17N3O2 and its molecular weight is 295.342. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthesis

  • Synthesis of Diazocinones and Related Compounds: Research has focused on the synthesis of various diazocinones and related heterocyclic compounds, exploring their conformational analysis and potential applications in medicinal chemistry and materials science. For example, the synthesis of diazocinones involving tetrazines indicates a methodological exploration of heterocyclic compound synthesis (Robins et al., 2006). Similarly, studies on the reactions of pyridines with alkynes to create tetrahydropyrrolo[diazocines indicate an interest in generating novel structures with potential bioactive properties (Voskressensky et al., 2010).

Potential Biological Activities

  • Antiproliferative Activity: Research into structurally related compounds, such as 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[diazepin-2-ylidene)ethanones, has revealed antiproliferative activity against human cancer cell lines. This suggests that compounds within this structural family could have applications in cancer research and therapy development (Liszkiewicz, 2002).

Structural and Mechanistic Insights

  • Conformational and Structural Analysis: Studies have focused on the detailed conformational and structural analysis of diazocine derivatives, contributing to the understanding of their chemical properties and potential reactivity patterns. For instance, research on diazabenzobicyclo[nonane systems and their derivatives provides insights into their structural characteristics and synthetic accessibility, which can inform the design of new compounds with desired properties (Shiotani et al., 1967).

properties

IUPAC Name

11-(pyridine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16-3-1-2-15-14-8-12(10-20(15)16)9-19(11-14)17(22)13-4-6-18-7-5-13/h1-7,12,14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKPYAMBSCQPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

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